molecular formula C14H17N3O3S2 B2547030 4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide CAS No. 300697-42-1

4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2547030
CAS No.: 300697-42-1
M. Wt: 339.43
InChI Key: JPKFFDDYBRWXTM-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrases

Microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including derivatives similar to 4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide, revealed significant inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These compounds demonstrated inhibition in low micromolar and nanomolar ranges, indicating their potential in modulating enzyme activities involved in various physiological processes (Ulus et al., 2016).

Antimicrobial and Antifungal Action

A study on the synthesis of 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides demonstrated that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential as antimicrobial and antifungal agents, which could be further explored for medical applications (Sych et al., 2019).

Synthesis and Characterization for Potential Applications

Other studies focus on the synthesis and characterization of derivatives of this compound for various potential applications, including as ligands in biochemical assays and as scaffolds for developing new therapeutic agents. For example, the synthesis of benzamide-4-sulfonamides as effective inhibitors against human carbonic anhydrase isoforms I, II, VII, and IX showcases their utility in biochemical research and potential therapeutic interventions (Abdoli et al., 2018).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-11(6-8-12)13(18)16-14-15-9-10-21-14/h5-10H,3-4H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKFFDDYBRWXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.